3,5-dichloro-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
3,5-dichloro-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound with a molecular formula of C18H14Cl2N2O3. This compound is part of the benzamide family, which is known for its diverse applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps. One common method includes the condensation of 3,5-dichloro-4-methoxybenzoic acid with 2-amino-4-methoxyphenol to form the benzoxazole ring. This is followed by the coupling of the benzoxazole derivative with 3,5-dichloro-4-methoxybenzoyl chloride under basic conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
3,5-dichloro-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 3,5-dichloro-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-4-methoxy-N-(4-methoxyphenyl)benzamide
- 3,5-dichloro-N-(4-methoxyphenyl)benzamide
- 3,5-dichloro-4-methoxy-N-(4-nitrophenyl)benzamide
Uniqueness
What sets 3,5-dichloro-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide apart from similar compounds is its unique benzoxazole ring structure, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C22H16Cl2N2O4 |
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Molecular Weight |
443.3 g/mol |
IUPAC Name |
3,5-dichloro-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C22H16Cl2N2O4/c1-28-15-6-3-12(4-7-15)22-26-18-11-14(5-8-19(18)30-22)25-21(27)13-9-16(23)20(29-2)17(24)10-13/h3-11H,1-2H3,(H,25,27) |
InChI Key |
AXMDVDMUAXDNFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)Cl)OC)Cl |
Origin of Product |
United States |
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